1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose
1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose
Brand Name:
Vulcanchem
CAS No.:
108646-05-5
VCID:
VC20781843
InChI:
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1
SMILES:
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C13H18O9
Molecular Weight:
318.28 g/mol
1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose
CAS No.: 108646-05-5
Cat. No.: VC20781843
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108646-05-5 |
|---|---|
| Molecular Formula | C13H18O9 |
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | [(3R,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1 |
| Standard InChI Key | MJOQJPYNENPSSS-FVCCEPFGSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator